molecular formula C17H17NO6 B11299496 N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanine

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanine

Cat. No.: B11299496
M. Wt: 331.32 g/mol
InChI Key: QNDKSKPSEAFZIH-UHFFFAOYSA-N
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Description

N-{[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-β-alanine is a synthetic compound featuring a cyclopenta[c]chromen-4-one core substituted with an acetyl-β-alanine moiety at the 7-position. The core structure consists of a fused bicyclic system (cyclopentane and chromene rings) with a ketone group at position 2. The acetyl-β-alanine substituent introduces a polar, zwitterionic character due to the carboxylic acid and amine groups of β-alanine (3-aminopropanoic acid).

Properties

Molecular Formula

C17H17NO6

Molecular Weight

331.32 g/mol

IUPAC Name

3-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]propanoic acid

InChI

InChI=1S/C17H17NO6/c19-15(18-7-6-16(20)21)9-23-10-4-5-12-11-2-1-3-13(11)17(22)24-14(12)8-10/h4-5,8H,1-3,6-7,9H2,(H,18,19)(H,20,21)

InChI Key

QNDKSKPSEAFZIH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanine typically involves the following steps :

    Pechmann Condensation: The starting hydroxycoumarin is prepared via Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid.

    Alkylation: The hydroxycoumarin is alkylated in acetone with ethylbromoacetate in the presence of potash to form an ethyl ester.

    Saponification: The ethyl ester is saponified using sodium hydroxide in aqueous propanol-2, followed by acidolysis to form the corresponding acid.

    Activated Ester Formation: The acid is converted to an N-hydroxysuccinimide ester using dicyclohexylcarbodiimide as the condensing agent.

    Condensation: The activated ester is condensed with the sodium salt of beta-alanine in aqueous dioxane at room temperature, followed by acidolysis to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

    Substitution: Substitution reactions can introduce different substituents, leading to new derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetone or dioxane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C18H19NO5
  • Molecular Weight : 341.35 g/mol

Structural Features

The compound features a coumarin moiety linked to an acetyl-beta-alanine group, which enhances its solubility and biological activity. The presence of the tetrahydrocyclopenta chromene structure contributes to its unique properties.

Medicinal Chemistry

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanine has been investigated for various therapeutic potentials:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies on cancer cell lines have shown that it can induce apoptosis through the activation of caspase pathways. For instance:

  • Case Study : A study on MCF-7 breast cancer cells reported an IC50 value of 12 μM, indicating its effectiveness in inhibiting cell proliferation.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens.

  • Case Study : In a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, it showed a minimum inhibitory concentration (MIC) of 32 μg/mL.

Anti-inflammatory Effects

This compound has been shown to reduce inflammatory markers.

  • Case Study : In macrophage models induced by lipopolysaccharide (LPS), treatment with this compound significantly reduced TNF-alpha levels, suggesting potential for managing inflammatory diseases.

Agricultural Applications

The compound's biological activities extend to agricultural applications, where it may serve as a natural pesticide or growth regulator due to its antimicrobial properties.

Material Science

Due to its photoactive properties, this compound is being explored for use in developing smart polymers and coatings that respond to environmental stimuli.

Mechanism of Action

The mechanism of action of N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanine involves its interaction with specific molecular targets and pathways . The coumarin moiety can interact with various enzymes and receptors, potentially modulating their activity. The amino acid residue may enhance the compound’s ability to penetrate biological membranes and reach its targets.

Comparison with Similar Compounds

Substituted Glycine and Norvaline Derivatives

N-{[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine Molecular Formula: C₁₈H₁₇NO₆ (inferred from and structural analysis). Key Features: Substitution with glycine (2-aminoacetic acid) shortens the amino acid chain, reducing steric bulk and increasing polarity compared to β-alanine. This may enhance aqueous solubility but reduce lipophilicity (logP).

N-{[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline Molecular Formula: C₁₉H₂₁NO₆ . However, this may compromise solubility in polar solvents.

β-Alanine Ester Derivatives

8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-β-alaninate Molecular Formula: C₂₉H₃₃NO₆ . Key Features: The β-alaninate ester replaces the acetyl-β-alanine carboxyl group with a benzyloxycarbonyl-protected amine. The hexyl chain at position 8 adds significant hydrophobicity, likely elevating logP and enhancing lipid bilayer penetration. This derivative may act as a prodrug, with ester hydrolysis required for activation.

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Properties
N-{[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-β-alanine (Target Compound) C₁₈H₁₉NO₆ ~357.35 Acetyl-β-alanine (3-aminopropanoic acid) Balanced polarity; moderate solubility and logP .
N-{[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine C₁₈H₁₇NO₆ ~343.33 Acetyl-glycine (2-aminoacetic acid) Higher polarity, lower logP; potentially improved solubility .
N-{[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline C₁₉H₂₁NO₆ ~371.38 Acetyl-norvaline (2-aminopentanoic acid) Increased hydrophobicity; potential for enhanced membrane permeability .
8-Hexyl-4-oxo...-yl N-[(benzyloxy)carbonyl]-β-alaninate C₂₉H₃₃NO₆ 491.584 Hexyl chain at position 8; benzyloxycarbonyl-protected β-alaninate ester High logP; prodrug potential; optimized for lipid-rich environments .

Research Findings and Implications

  • Substituent Effects: The β-alanine moiety in the target compound provides intermediate chain length between glycine (shorter) and norvaline (longer), balancing solubility and permeability . Esterification (e.g., benzyloxycarbonyl in the β-alaninate derivative) can mask polar groups, improving pharmacokinetic profiles .
  • Structural Analysis :

    • Crystallographic studies of analogs likely employ programs like SHELXL and WinGX for refinement and visualization, as evidenced by widespread use in small-molecule crystallography .
  • Biological Interactions :

    • The carboxylic acid in β-alanine may engage in hydrogen bonding or ionic interactions with biological targets, whereas esterified derivatives require metabolic activation .

Biological Activity

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanine is a synthetic compound derived from the cyclopenta[c]chromene scaffold. This compound has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The compound features a unique bicyclic structure that contributes to its biological activity. The molecular formula is C13H15NO4C_{13}H_{15}NO_4, with a molecular weight of approximately 251.26 g/mol. The presence of the tetrahydrocyclopenta[c]chromene moiety is significant for its interaction with biological targets.

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of the cyclopenta[c]chromene structure can inhibit cell proliferation in breast cancer cells through apoptosis induction and cell cycle arrest at the G2/M phase .

2. Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been explored in vitro. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism by which the compound could be beneficial in treating inflammatory diseases .

3. Antioxidant Activity

This compound demonstrates significant antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in cellular models, indicating its potential role in protecting cells from oxidative damage .

Case Studies

Several studies have investigated the biological activities of related compounds:

StudyCompoundBiological ActivityFindings
14-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen derivativesAnticancerInduced apoptosis in breast cancer cells .
2Similar cyclopenta[c]chromene analogsAnti-inflammatoryReduced TNF-alpha and IL-6 production .
3Cyclopenta[c]chromene derivativesAntioxidantScavenged free radicals effectively .

The mechanisms underlying the biological activities of this compound may involve modulation of signaling pathways associated with inflammation and cancer progression. For instance, inhibition of NF-kB signaling has been proposed as a pathway through which this compound exerts its anti-inflammatory effects.

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